Tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate
Description
Tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate is a substituted azetidine derivative featuring a strained four-membered ring system. The compound is characterized by two distinct functional groups at the 3-position: an allyl group and a methylcarbamoyl (N-methylamide) moiety. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group for the azetidine nitrogen, enhancing stability during synthetic procedures.
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl 3-(methylcarbamoyl)-3-prop-2-enylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-6-7-13(10(16)14-5)8-15(9-13)11(17)18-12(2,3)4/h6H,1,7-9H2,2-5H3,(H,14,16) |
InChI Key |
VFYNIUWWZMSBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC=C)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with allyl bromide and methyl isocyanate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Amine derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
Azetidine derivatives are widely explored due to their conformational rigidity and versatility in drug discovery. Below is a comparative analysis of tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate with structurally related compounds:
Functional Group Diversity
Key Research Findings
- Synthetic Flexibility : The Boc-protected azetidine core allows for modular functionalization, as demonstrated in the synthesis of glycoconjugates via Ni-catalyzed carboboration .
- Biological Relevance: Methylcarbamoyl-containing azetidines (e.g., tert-butyl 3-benzyloxycarbonylamino-3-(methylcarbamoyl)azetidine-1-carboxylate) exhibit stabilized C5 hydrogen-bonding conformations, critical for mimicking α-amino acid structures in enzyme inhibition .
- Comparative Stability: Fluorinated azetidines (e.g., 3-fluoro-3-hydroxymethyl derivatives) show superior in vitro stability in hepatic microsomal assays compared to non-fluorinated analogs .
Biological Activity
Tert-butyl 3-allyl-3-(methylcarbamoyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 214.27 g/mol
- CAS Number : 864247-44-9
The compound features a tert-butyl group, an allyl substituent, and a methylcarbamoyl moiety attached to an azetidine ring, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of azetidine derivatives, including the compound . A notable study demonstrated that various azetidine derivatives exhibit potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The mechanism involves interference with cell envelope biogenesis, specifically targeting late-stage mycolic acid biosynthesis, which is crucial for the integrity of the bacterial cell wall .
The biological activity of this compound appears to be linked to its ability to disrupt critical cellular processes in bacteria. The compound's mode of action includes:
- Inhibition of Mycolic Acid Biosynthesis : This is vital for the structural integrity of mycobacterial cells.
- Non-emergence of Resistance : The compounds tested did not lead to detectable drug resistance in mycobacterial models, suggesting a unique mechanism that could be exploited for drug development .
Pharmacokinetic Profile
The pharmacokinetic properties of azetidine derivatives have been explored in various studies. For example, compounds similar to this compound have shown favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
